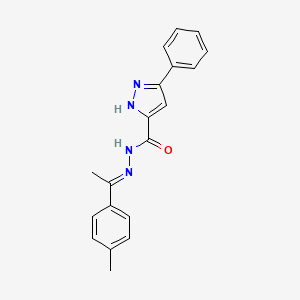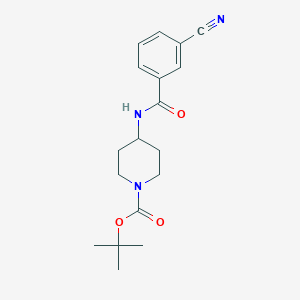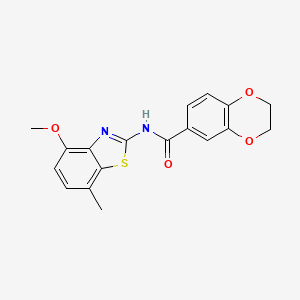
6-氟-4-羟基-N-(噻唑-2-基)喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that features a quinoline core substituted with a fluoro group at position 6, a hydroxy group at position 4, and a carboxamide group at position 3, which is further substituted with a thiazol-2-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving quinoline and thiazole derivatives.
Industrial Applications: It can be used in the development of new materials and chemical processes due to its stability and reactivity.
作用机制
Target of Action
The compound “6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide” is likely to interact with various biological targets due to the presence of the thiazole and quinoline moieties . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . Quinolines also have a broad spectrum of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . Similarly, quinoline derivatives can interact with different targets, leading to various biological activities . The specific interactions of “6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide” with its targets would depend on the specific targets it interacts with.
Biochemical Pathways
Thiazole and quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole and quinoline derivatives are known to have a range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
生化分析
Biochemical Properties
The thiazole ring in 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide can have significant effects on various types of cells and cellular processes. For example, certain thiazole derivatives have demonstrated cytotoxic activity against human tumor cell lines . The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .
Dosage Effects in Animal Models
The effects of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide can vary with different dosages in animal models. Studies on similar thiazole derivatives have shown varying degrees of cytotoxicity at different concentrations
Metabolic Pathways
6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide may be involved in various metabolic pathways. Thiazole derivatives are known to interact with various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor. The hydroxy group can be introduced through hydroxylation reactions.
Formation of the Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with thionyl chloride to form the acid chloride, followed by reaction with thiazole-2-amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group at position 4 can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
相似化合物的比较
Similar Compounds
6-fluoro-4-hydroxyquinoline-3-carboxamide: Lacks the thiazole moiety, which may reduce its biological activity.
4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide: Lacks the fluoro group, which may affect its binding affinity and specificity.
6-fluoroquinoline-3-carboxamide: Lacks both the hydroxy and thiazole groups, which significantly alters its biological properties.
Uniqueness
6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of its substituents, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-7-1-2-10-8(5-7)11(18)9(6-16-10)12(19)17-13-15-3-4-20-13/h1-6H,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNQXOBASLBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)
![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)


![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(2,4-DIMETHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2483950.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2483955.png)

